molecular formula C14H11ClFN3O5S B13343497 4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride CAS No. 21322-84-9

4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride

Cat. No.: B13343497
CAS No.: 21322-84-9
M. Wt: 387.8 g/mol
InChI Key: CXQRHOUVWKISQV-UHFFFAOYSA-N
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Properties

CAS No.

21322-84-9

Molecular Formula

C14H11ClFN3O5S

Molecular Weight

387.8 g/mol

IUPAC Name

4-[(2-chloro-4-nitrophenyl)methylcarbamoylamino]benzenesulfonyl fluoride

InChI

InChI=1S/C14H11ClFN3O5S/c15-13-7-11(19(21)22)4-1-9(13)8-17-14(20)18-10-2-5-12(6-3-10)25(16,23)24/h1-7H,8H2,(H2,17,18,20)

InChI Key

CXQRHOUVWKISQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Chlorination Using Elemental Chlorine and Friedel-Crafts Catalysts

Reaction Conditions:

Parameter Details
Reagents Elemental chlorine (Cl₂), Friedel-Crafts catalysts (e.g., FeCl₃, SbCl₅)
Co-catalysts Sulfur-containing aromatic compounds such as diaryl sulfides (e.g., dibenzothiophene derivatives)
Solvent Liquid phase, often aromatic solvents like chlorobenzene
Temperature 50–150°C, optimized for selectivity
Water Content Up to 250 ppm, with dry conditions preferred for higher selectivity

Mechanism & Selectivity:

The process involves electrophilic aromatic substitution, where the nitro group directs chlorination to the ortho position relative to the alkyl substituent. The use of sulfur-containing co-catalysts enhances the selectivity toward mono-chlorinated products, minimizing poly-chlorination. The process's high selectivity is attributed to the controlled addition of chlorine and the catalytic role of sulfur-based co-catalysts, which stabilize the intermediate and suppress over-chlorination.

Alternative Chlorination Methods

  • Iodine Catalysis: German Offenlegungsschrift 31 28 442 describes chlorination using iodine as a catalyst, which can improve selectivity but is less industrially favored due to handling issues.
  • Use of Chlorine-Releasing Compounds: Such as N-chlorosuccinimide (NCS), though less common for large-scale synthesis due to lower reactivity.

Reaction Optimization Data

Entry Catalyst Temperature (°C) Chlorine Equiv. Selectivity for 2-Chloro-4-nitroalkylbenzene (%) Remarks
1 FeCl₃ 80 1.1 95 High selectivity, batch process
2 SbCl₅ 100 1.2 96 Improved yield
3 Iodine 90 1.0 85 Less preferred

Functionalization to Amide and Carbamoyl Derivatives

Once the 2-chloro-4-nitrobenzyl derivatives are obtained, they undergo further functionalization to introduce the carbamoyl and amino groups necessary for the final compound.

Formation of Carbamoyl Intermediates

Method:

  • Reaction of 2-chloro-4-nitrobenzyl chlorides with amines or ammonia under controlled conditions to form carbamoyl intermediates.
  • Use of phosgene equivalents (e.g., triphosgene) or carbamoyl chlorides as reagents to introduce the carbamoyl group.

Reaction Conditions:

Parameter Details
Reagents Carbamoyl chlorides, ammonia, or primary amines
Catalyst Base such as triethylamine
Solvent Dichloromethane or acetonitrile
Temperature 0–25°C

Coupling with Amino-Substituted Benzenesulfonyl Fluoride

The amino group on the benzene ring is then coupled with sulfonyl fluoride derivatives, such as benzenesulfonyl fluoride , using standard amide coupling procedures, often employing activating agents like EDC or DCC .

Introduction of the Sulfonyl Fluoride Group

The final step involves converting the sulfonyl chloride intermediate to the sulfonyl fluoride.

Fluorination Using Sulfur Tetrafluoride Derivatives

Reagents:

Reaction:

Ar–SO₂Cl + SF₄ → Ar–SO₂F + byproducts

This fluorination step is critical for introducing the sulfonyl fluoride moiety with high purity and yield, as documented in ACS reviews on sulfur-fluorine chemistry.

Summary of the Overall Synthetic Route

Step Reaction Key Conditions Yield References
1 Ring chlorination of 4-nitroalkylbenzenes 80°C, FeCl₃ catalyst, controlled Cl₂ addition >95% selectivity
2 Formation of carbamoyl intermediates 0°C, carbamoyl chloride or amines Variable Standard amide synthesis
3 Coupling with sulfonyl fluoride EDC/DCC coupling, inert solvent High Standard amide coupling
4 Fluorination to sulfonyl fluoride SF₄ or Deoxo-Fluor, 80°C >90%

Notes and Considerations

  • Purity Control: Strict control of reaction parameters, especially temperature and catalyst loading, is essential to maximize selectivity.
  • Environmental and Safety Aspects: Handling chlorine, SF₄, and other fluorinating agents requires specialized equipment and safety protocols.
  • Industrial Scalability: The described methods are adaptable for large-scale synthesis with appropriate modifications, such as continuous flow reactors for chlorination.

Concluding Remarks

The synthesis of 4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride hinges on the precise chlorination of 4-nitroalkylbenzenes, followed by strategic functionalization steps to introduce the carbamoyl, amino, and sulfonyl fluoride groups. The process leverages advances in sulfur-based catalysis and fluorination chemistry, ensuring high selectivity and yield suitable for pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This compound can modify the active sites of enzymes, thereby affecting their function and the pathways they regulate .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl chloride
  • 4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl bromide
  • 4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl iodide

Uniqueness

4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which provides distinct reactivity compared to other halogenated sulfonyl derivatives. This makes it particularly useful in applications requiring selective modification of nucleophilic sites in biological molecules .

Biological Activity

4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular formula of this compound is C14H11ClFN3O5S. It features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory properties .

The biological activity of this compound can be attributed to its structural features. The presence of the sulfonamide group allows it to interact with various biological targets, potentially inhibiting enzymes involved in inflammatory pathways. Additionally, the nitro group may enhance its reactivity and interaction with biological molecules.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, related compounds have shown inhibitory effects on tumor cell lines such as HepG2, with IC50 values indicating effective dose ranges for cancer treatment .

Phosphodiesterase Inhibition

Phosphodiesterase (PDE) inhibitors are crucial in treating various inflammatory diseases. Compounds structurally related to this compound have been studied for their ability to inhibit PDE enzymes, particularly PDE4, which is implicated in inflammatory responses . These inhibitors can lead to reduced levels of pro-inflammatory mediators such as IL-4 and IL-5.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that related compounds can effectively inhibit cancer cell proliferation. For example, a compound with a similar structure showed an IC50 value of 1.30 μM against HepG2 cells, suggesting potential use in cancer therapies .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of PDE inhibitors in managing asthma and other inflammatory conditions. One study indicated that a PDE inhibitor could significantly reduce eosinophil accumulation in lung tissues following allergen exposure .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 ValuesReferences
AntitumorSimilar benzamide analogs1.30 μM (HepG2)
PDE InhibitionPDE4 inhibitorsIC50 = 410 nM
Inflammatory ResponseSulfonamide derivativesEffective in vivo

Table 2: Structural Comparisons

Compound NameMolecular FormulaKey Features
This compoundC14H11ClFN3O5SSulfonamide, Nitro group
Related PDE InhibitorVariesSelective for PDE4D

Q & A

Q. What are the key synthetic routes for preparing 4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the 2-chloro-4-nitrobenzylamine intermediate via nitration and chlorination of benzyl derivatives.
  • Step 2 : Carbamoylation using reagents like phosgene or carbonyldiimidazole to form the carbamoyl linkage.
  • Step 3 : Sulfonylation with benzenesulfonyl fluoride derivatives under basic conditions (e.g., triethylamine in dichloromethane). Purification is achieved via column chromatography or recrystallization .

Q. How is the compound characterized to confirm its structure and purity?

Standard analytical methods include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and fluorine integration.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection (λ ~260–280 nm) to assess purity (>95% recommended for biological assays) .

Q. What are the primary research applications of this compound?

  • Enzyme inhibition studies : Targets sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) via covalent modification of active-site residues .
  • Organic synthesis : Acts as a sulfonylating agent for preparing sulfonamides or sulfonate esters .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesizing intermediates?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution efficiency.
  • Temperature control : Maintain 0–5°C during carbamoylation to minimize side reactions.
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation . Example optimization table:
StepReagents/ConditionsYield Improvement
CarbamoylationPhosgene, DCM, 0°C → RT65% → 82%
SulfonylationTEA, DMAP, DMF, 40°C50% → 75%

Q. What experimental strategies validate the compound’s mechanism as an enzyme inhibitor?

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases).
  • X-ray crystallography : Resolve inhibitor-enzyme co-crystal structures to confirm covalent binding at the active site.
  • Mass spectrometry : Detect adduct formation between the sulfonyl fluoride group and catalytic serine/threonine residues .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies in inhibitory potency (e.g., varying IC₅₀ across studies) may arise from:

  • Assay conditions : Differences in pH, ionic strength, or substrate concentration.
  • Enzyme isoforms : Target selectivity for specific isoforms (e.g., CA-II vs. CA-IX). Resolution strategies:
  • Standardize protocols : Use validated assay kits (e.g., ThermoFisher’s esterase activity kit).
  • Computational docking : Predict isoform-specific binding using Schrödinger Suite or AutoDock .

Q. What are the design considerations for derivative synthesis to enhance target selectivity?

  • Functional group substitution : Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to modulate reactivity.
  • Scaffold hybridization : Integrate quinoline or pyridine moieties (see ) for improved binding to hydrophobic enzyme pockets.
  • Prodrug strategies : Mask the sulfonyl fluoride with photolabile groups for controlled activation .

Methodological Guidance

Q. How to mitigate hydrolysis of the sulfonyl fluoride group during storage?

  • Storage conditions : Lyophilize and store at -20°C under argon.
  • Buffering : Reconstitute in anhydrous DMSO or THF with molecular sieves to prevent water ingress .

Q. What in silico tools are recommended for predicting metabolic stability?

  • SwissADME : Predicts cytochrome P450 interactions and metabolic hotspots.
  • MetaCore : Maps potential toxicity pathways linked to nitroaromatic metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.